5-Oxo-4H-[1,2,4]triazolo[1,5-a]quinazoline-2-carboxylic acid
Description
Properties
IUPAC Name |
5-oxo-4H-[1,2,4]triazolo[1,5-a]quinazoline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O3/c15-8-5-3-1-2-4-6(5)14-10(12-8)11-7(13-14)9(16)17/h1-4H,(H,16,17)(H,11,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWBHTULSQQBEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=NC(=NN23)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1784983-15-8 | |
| Record name | 5-oxo-4H,5H-[1,2,4]triazolo[1,5-a]quinazoline-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-4H-[1,2,4]triazolo[1,5-a]quinazoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with hydrazine hydrate to form 2-hydrazinylbenzonitrile, which then undergoes cyclization with formic acid to yield the desired triazoloquinazoline compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-4H-[1,2,4]triazolo[1,5-a]quinazoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the triazoloquinazoline ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazoloquinazolines, which can exhibit different biological and chemical properties depending on the introduced functional groups .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of triazoloquinazolines exhibit significant anticancer properties. For instance, studies have shown that modifications to the 5-oxo group enhance the compound's ability to inhibit tumor cell proliferation. A notable study reported that certain derivatives selectively induce apoptosis in cancer cells by targeting specific signaling pathways associated with cell survival and proliferation .
Antimicrobial Properties
5-Oxo-4H-[1,2,4]triazolo[1,5-a]quinazoline-2-carboxylic acid has demonstrated antimicrobial activity against various pathogens. In vitro studies have highlighted its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .
Neuroprotective Effects
Recent investigations suggest that this compound may possess neuroprotective properties. It has been shown to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, making it a candidate for further research in treating neurodegenerative diseases like Alzheimer's and Parkinson's .
Synthetic Applications
This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations allows it to be utilized in the synthesis of more complex molecules. For example:
- Synthesis of Novel Antimicrobials : The compound can be modified to create new antimicrobial agents with enhanced efficacy.
- Development of Fluorescent Probes : Its structural characteristics facilitate the design of fluorescent probes for biological imaging applications .
Case Studies
Mechanism of Action
The mechanism of action of 5-Oxo-4H-[1,2,4]triazolo[1,5-a]quinazoline-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain kinases, which play a role in cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Core Structural Variations
- 4-Oxo-5H-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid (CAS: 150454-82-3): Core: Triazoloquinoxaline (pyrazine fused to triazole). Substituents: Carboxylic acid at position 2, ketone at position 4. Molecular formula: C₁₀H₆N₄O₃; Molecular weight: 230.17.
- 7-Oxo-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS: 329929-56-8): Core: Triazolopyrimidine (pyrimidine fused to triazole). Substituents: Phenyl group at position 5, carboxylic acid at position 2. Key difference: The smaller pyrimidine core and halogen substituents (Br, Cl) enhance lipophilicity and reactivity .
4,5-Dihydro-5-oxopyrazolo[1,5-a]quinazoline-3-carboxylic acid derivatives (US Pat. 4105766):
Functional Group and Substituent Analysis
Key Structural and Functional Takeaways
Core Impact: Quinazoline cores favor π-π stacking in biological targets, while quinoxaline derivatives may prioritize solubility.
Substituent Positioning : Carboxylic acids at position 2 (vs. 3) optimize spatial interactions in binding pockets.
Biological Activity
5-Oxo-4H-[1,2,4]triazolo[1,5-a]quinazoline-2-carboxylic acid is a heterocyclic compound that belongs to the class of triazoloquinazolines. It features a unique fused ring system comprising a triazole and a quinazoline moiety, which endows it with distinct biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound exhibits a range of biochemical properties due to its ability to form hydrogen bonds and its high dipole moment, which enhances its interaction with biological targets .
Research indicates that compounds similar to this compound interact with various molecular targets. Notably:
- RORγt : Involved in immune responses.
- JAK1 and JAK2 : Key players in cytokine signaling pathways.
These interactions lead to the modulation of several biochemical pathways, impacting cellular functions and potentially offering therapeutic benefits in various diseases .
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of triazoloquinazolines. For instance:
- Antibacterial Activity : Compounds derived from this class have shown significant antibacterial effects against various strains. In particular, derivatives with electron-withdrawing groups exhibited enhanced activity compared to those with electron-donating groups .
- Antitubercular Activity : Some derivatives have been evaluated for their efficacy against Mycobacterium smegmatis, with one compound showing a minimum inhibitory concentration (MIC) of 50 μg/mL .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of triazoloquinazolines. Compounds have been shown to inhibit key inflammatory pathways, suggesting their utility in treating inflammatory diseases .
Study on Antibacterial Activity
A study evaluated various derivatives of this compound against standard antibiotics such as Ciprofloxacin. The results indicated that certain derivatives had comparable or superior antibacterial activity, particularly those modified with specific functional groups .
Study on Antitubercular Activity
Another investigation focused on the antitubercular properties of synthesized compounds. The most potent derivative was found to inhibit leucyl-tRNA synthetase significantly more than its carboxylic acid precursor, indicating the importance of structural modifications in enhancing biological activity .
Comparative Analysis with Similar Compounds
The biological activity of this compound was compared with other related compounds:
| Compound Type | Biological Activity | Notes |
|---|---|---|
| 1,2,4-Triazolo[1,5-a]pyridines | Moderate antibacterial | Similar structure but different ring system |
| Quinazolinones | Variable | Lacks triazole moiety; generally less active |
| Benzimidazoles | Low to moderate | Different fused ring system |
This comparison highlights the unique position of this compound within its class due to its enhanced biological activity attributed to its specific structural features .
Q & A
Q. What are the common synthetic routes for 5-Oxo-4H-[1,2,4]triazolo[1,5-a]quinazoline-2-carboxylic acid and its derivatives?
The compound is typically synthesized via cyclocondensation of hydrazide intermediates with quinazoline precursors. For example, refluxing dicarboxylic acid (3H-quinazolin-4-ylidene)hydrazides in glacial acetic acid yields triazoloquinazoline carboxylates (e.g., ethyl [1,2,4]triazolo[1,5-c]quinazoline-2-carboxylate) . Substituted derivatives are prepared by modifying substituents on the quinazoline core or introducing aryl/heteroaryl groups at specific positions, as seen in triazoloquinazoline derivatives with yields ranging from 39.5% to 65% .
Q. How is the compound characterized using spectroscopic and analytical methods?
Key characterization techniques include:
- 1H NMR : Peaks for aromatic protons (δ 7.2–8.5 ppm), cyclopentyl/cyclohexyl groups (δ 1.5–2.5 ppm), and trifluoromethyl substituents (δ 3.8–4.2 ppm) .
- LC-MS : Molecular ion peaks (e.g., m/z 361.1 for 5-cyclopentyl-2-(4-fluorophenyl) derivatives) confirm molecular weight .
- Elemental analysis : Carbon, hydrogen, and nitrogen content are validated (e.g., C: 72.31%, H: 5.19%, N: 16.88% for a 5-cyclopentyl derivative) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields of triazoloquinazoline derivatives?
Yield optimization involves:
- Solvent selection : Glacial acetic acid is preferred for cyclization due to its protonating ability .
- Temperature control : Reflux conditions (100–120°C) balance reaction rate and decomposition risks .
- Catalyst screening : Acidic or Lewis catalysts (e.g., H2SO4) may enhance cyclization efficiency, though current protocols rely on solvent-mediated pathways .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves low-yield byproducts .
Q. How should contradictory data in biological activity studies be addressed?
Discrepancies often arise from:
- Structural variability : Substituents like bromo or trifluoromethyl groups significantly alter antimicrobial activity. For example, 6-bromo derivatives show higher antifungal activity (MIC 12.5 µg/mL) than unsubstituted analogs .
- Solubility limitations : Poor aqueous solubility (common in triazoloquinazolines) may lead to inconsistent in vitro results. Use of DMSO co-solvents (<1% v/v) is critical for reliable assays .
- Assay standardization : Mueller–Hinton agar and reference strains (e.g., Staphylococcus aureus ATCC 25923) ensure reproducibility .
Q. What computational methods are used to predict the biological activity of triazoloquinazoline derivatives?
Advanced approaches include:
- Molecular docking : Models interactions with targets like A2b adenosine receptors (e.g., CGS 15943AI as a reported antagonist) .
- QSAR modeling : Correlates substituent electronic properties (e.g., Hammett σ constants) with activity trends. Electron-withdrawing groups (e.g., -CF3) enhance receptor binding .
- ADMET prediction : Tools like SwissADME assess solubility and metabolic stability to prioritize candidates .
Q. How can analogs be rationally designed for specific biological targets?
Strategies include:
- Bioisosteric replacement : Substituting phenyl with pyridyl or furyl groups modifies steric/electronic profiles while retaining activity .
- Hybridization : Combining triazoloquinazoline scaffolds with known pharmacophores (e.g., hydrazone moieties) enhances antimicrobial or antitumor potential .
- Functional group tuning : Introducing carboxylate or ester groups improves water solubility for in vivo studies .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
